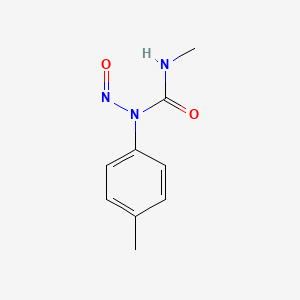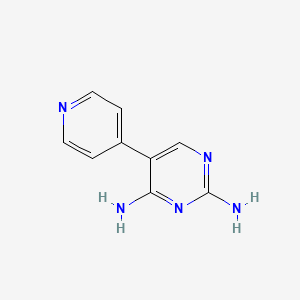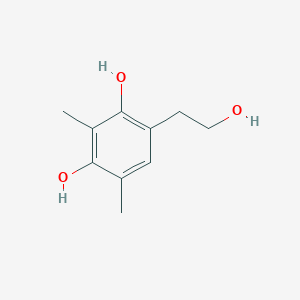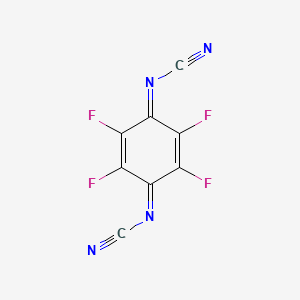
2,2',4,4',6,6'-Hexaethyl-1,1'-dimethyl-1,1',4,4'-tetrahydro-4,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine is a complex organic compound characterized by its unique structure and properties. This compound is part of the bipyridine family, which is known for its applications in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine rings, followed by the introduction of ethyl and methyl groups through alkylation reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, where halogenated derivatives can be formed using reagents like halogen acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen acids in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications.
Scientific Research Applications
2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with specific molecular sites, modulating their activity and leading to desired biological effects.
Similar Compounds:
Hexamethylbenzene: An aromatic compound with similar alkyl substituents.
2,2,4,4,6,6-Hexamethylcyclotrisilazane: A silicon-containing compound with similar structural features.
1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl-: A sulfur-containing compound with comparable alkyl groups.
Uniqueness: 2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine stands out due to its bipyridine core, which imparts unique electronic and steric properties. This makes it particularly valuable in coordination chemistry and materials science, where its ability to form stable complexes with metals is highly sought after.
Properties
| 94897-77-5 | |
Molecular Formula |
C24H40N2 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
2,4,6-triethyl-1-methyl-4-(2,4,6-triethyl-1-methylpyridin-4-yl)pyridine |
InChI |
InChI=1S/C24H40N2/c1-9-19-15-23(13-5,16-20(10-2)25(19)7)24(14-6)17-21(11-3)26(8)22(12-4)18-24/h15-18H,9-14H2,1-8H3 |
InChI Key |
LPRRMLWYGOXXMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(C=C(N1C)CC)(CC)C2(C=C(N(C(=C2)CC)C)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)


![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)


![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)

![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
